molecular formula C4H3ClN2S B1639151 5-Chloropyrimidine-2(1H)-thione CAS No. 34772-97-9

5-Chloropyrimidine-2(1H)-thione

Cat. No.: B1639151
CAS No.: 34772-97-9
M. Wt: 146.6 g/mol
InChI Key: YQPFSEFXQRQMHG-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a chlorine atom at position 5 and a thione group at position 2 makes this compound a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidine-2(1H)-thione typically involves the reaction of 5-chloropyrimidine with thiourea under specific conditions. One common method includes heating 5-chloropyrimidine with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the thione group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The thione group can be reduced to form thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

5-Chloropyrimidine-2(1H)-thione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.

    Medicine: It is investigated for its potential use in the development of drugs with anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine-2(1H)-thione: Similar structure with a bromine atom instead of chlorine.

    5-Iodopyrimidine-2(1H)-thione: Similar structure with an iodine atom instead of chlorine.

    5-Methylpyrimidine-2(1H)-thione: Similar structure with a methyl group instead of chlorine.

Uniqueness

5-Chloropyrimidine-2(1H)-thione is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Additionally, the thione group provides unique chemical and biological properties, distinguishing it from other pyrimidine derivatives.

Properties

IUPAC Name

5-chloro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFSEFXQRQMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873569
Record name 5-Chloro-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34772-97-9
Record name 5-Chloro-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34772-97-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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